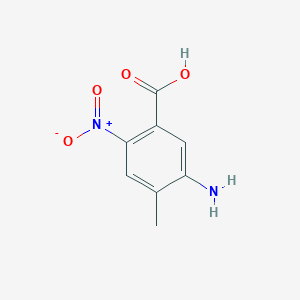

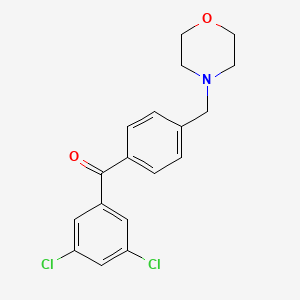

5-Amino-4-methyl-2-nitrobenzoic acid

Vue d'ensemble

Description

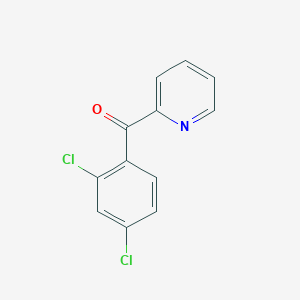

“5-Amino-4-methyl-2-nitrobenzoic acid” is a compound that belongs to the class of nitrogen derivatives known as nitro compounds . The nitro group, like the carboxylic acid anion, is a hybrid of two equivalent resonance structures .

Synthesis Analysis

The synthesis of similar compounds, such as 2-methyl-4-nitrobenzoic acid, involves the nitration of methyl 3-methylbenzoate by mixtures of HNO3/Ac2O . The key process in this strategy is the nitration of methyl 3-methylbenzoate . This procedure utilizes a high selectivity of substrates and a green nitrating process .Molecular Structure Analysis

The molecular structure of nitro compounds like “5-Amino-4-methyl-2-nitrobenzoic acid” is a hybrid structure with a full positive charge on nitrogen and a half-negative charge on each oxygen . This is in accord with the high dipole moments of nitro compounds .Chemical Reactions Analysis

Nitro compounds can react in a number of ways. They can be prepared by the direct substitution of hydrocarbons with nitric acid, by displacement reactions with nitrite ions, and by oxidation of primary amines . “5-Amino-4-methyl-2-nitrobenzoic acid” can be used as a reactant for two-component dendritic chain reactions, enzymic activation of hydrophobic self-immolative dendrimers, preparation of insulin receptor tyrosine kinase activator, and preparation of polymer-bound diazonium salts using Merrifield resin-bound piperazine .Physical And Chemical Properties Analysis

Nitro compounds have lower volatility than ketones of about the same molecular weight . Their water solubility is low . Nitro groups of nitroalkanes can be identified by strong infrared bands . A weak n → π∗ transition occurs in the electronic spectra of nitroalkanes .Applications De Recherche Scientifique

Analytical Applications and Enzyme Assays

- Sulfhydryl Group Quantification : A study highlighted the synthesis of a water-soluble aromatic disulfide useful for determining sulfhydryl groups in biological materials, suggesting similar compounds like 5-Amino-4-methyl-2-nitrobenzoic acid could be used in biochemical assays (Ellman, 1959).

- Thiol-Quantification in Enzyme Assays : Derivatives of nitrobenzoic acid, such as DTNB, have been widely used for quantification of thiols in enzyme assays. The development of fluorescent alternatives indicates the potential for nitrobenzoic acid derivatives in enhancing assay sensitivity and throughput (Maeda et al., 2005).

Organic Synthesis and Materials Science

- Synthesis of Nitrogenous Heterocycles : The use of nitrobenzoic acid derivatives in heterocyclic synthesis is documented, showing their utility as building blocks for generating pharmacologically relevant structures. This could imply similar applications for 5-Amino-4-methyl-2-nitrobenzoic acid in the synthesis of novel compounds (Křupková et al., 2013).

Pharmacology and Drug Development

- Anticonvulsant Activities : Studies on metal complexes of nitrosubstituted benzoic acids have shown anticonvulsant activities, suggesting potential pharmacological applications of similar compounds (D'angelo et al., 2008).

- Antimicrobial and Cytotoxic Agents : Derivatives of 4-aminobenzoic acid, akin to the structure of 5-Amino-4-methyl-2-nitrobenzoic acid, have been explored for their antimicrobial and cytotoxic activities, indicating the potential of nitrobenzoic acid derivatives in therapeutic applications (Krátký et al., 2019).

Safety And Hazards

“5-Amino-4-methyl-2-nitrobenzoic acid” is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include wearing personal protective equipment, ensuring adequate ventilation, avoiding ingestion and inhalation, and avoiding dust formation .

Orientations Futures

Propriétés

IUPAC Name |

5-amino-4-methyl-2-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O4/c1-4-2-7(10(13)14)5(8(11)12)3-6(4)9/h2-3H,9H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWONHRIVUKCQFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1N)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70628573 | |

| Record name | 5-Amino-4-methyl-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70628573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-4-methyl-2-nitrobenzoic acid | |

CAS RN |

204254-63-7 | |

| Record name | 5-Amino-4-methyl-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70628573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-2-thiomethyl benzophenone](/img/structure/B1613081.png)

![2,4-Dimethyl-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1613082.png)